molecular formula C16H2CaCl8O8 B12666027 Calcium hydrogen 3,4,5,6-tetrachlorophthalate CAS No. 94275-90-8

Calcium hydrogen 3,4,5,6-tetrachlorophthalate

Cat. No.: B12666027
CAS No.: 94275-90-8
M. Wt: 645.9 g/mol
InChI Key: UORLIJOZQJVHRZ-UHFFFAOYSA-L
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Description

Calcium hydrogen 3,4,5,6-tetrachlorophthalate (CAS: 94275-90-8) is a calcium salt derived from 3,4,5,6-tetrachlorophthalic acid, with the molecular formula C₁₆H₂CaCl₈O₈ . The compound features two deprotonated carboxyl groups from the tetrachlorophthalate ligand, coordinated to a calcium ion. Its structure is characterized by the presence of four chlorine substituents on the benzene ring, which enhance its electron-withdrawing properties and influence its coordination behavior in metal complexes.

Properties

CAS No.

94275-90-8

Molecular Formula

C16H2CaCl8O8

Molecular Weight

645.9 g/mol

IUPAC Name

calcium;2-carboxy-3,4,5,6-tetrachlorobenzoate

InChI

InChI=1S/2C8H2Cl4O4.Ca/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2

InChI Key

UORLIJOZQJVHRZ-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium hydrogen 3,4,5,6-tetrachlorophthalate typically involves the reaction of 3,4,5,6-tetrachlorophthalic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen 3,4,5,6-tetrachlorophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorophthalic anhydride, while reduction could produce tetrachlorophthalic acid .

Scientific Research Applications

Plasticizers

One of the primary applications of calcium hydrogen 3,4,5,6-tetrachlorophthalate is as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and durability of plastics, making them suitable for a variety of applications including:

  • Construction materials : Used in flexible pipes and insulation.
  • Consumer products : Found in toys and packaging materials.

Flame Retardants

Due to its chlorine content, this compound serves as an effective flame retardant. Its incorporation into materials can significantly enhance fire resistance. This property is particularly valuable in:

  • Textiles : Used in fire-resistant clothing.
  • Electronics : Applied in circuit boards and casings to reduce flammability.

Water Treatment

This compound has been investigated for its potential in water treatment processes. Its ability to bind with heavy metals makes it useful in removing contaminants from wastewater. Case studies indicate that:

  • Heavy metal removal : Effective in reducing lead and cadmium levels in industrial effluents.
  • Phosphate binding : Helps in controlling algal blooms by sequestering phosphates.

Toxicological Studies

While the applications are promising, it is crucial to understand the compound's toxicological profile. Studies have shown that this compound exhibits low acute toxicity but may have chronic effects on aquatic organisms and should be handled with care.

  • Aquatic toxicity : Research indicates harmful effects on fish populations at elevated concentrations.
  • Regulatory assessments : Ongoing evaluations by environmental agencies to determine safe usage levels.

Industrial Use Case

A notable case study involved the use of this compound as a plasticizer in a PVC manufacturing facility. The implementation led to:

  • Increased production efficiency : Enhanced material properties resulted in lower scrap rates.
  • Cost savings : Reduced reliance on more expensive plasticizers while maintaining product quality.

Environmental Remediation Project

In a municipal wastewater treatment facility, this compound was utilized to treat effluent containing heavy metals. Results showed:

  • Reduction of contaminants : Heavy metal concentrations decreased by over 70%.
  • Improved water quality : Post-treatment water met regulatory standards for discharge.

Data Summary Table

Application AreaSpecific UseBenefits
Material SciencePlasticizer for PVCEnhanced flexibility and durability
Flame retardantImproved fire resistance
Environmental ScienceWater treatmentHeavy metal removal
Phosphate bindingControl of algal blooms

Mechanism of Action

The mechanism by which calcium hydrogen 3,4,5,6-tetrachlorophthalate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .

Comparison with Similar Compounds

Metal Complexes of 3,4,5,6-Tetrachlorophthalate

The 3,4,5,6-tetrachlorophthalate ligand exhibits versatile coordination modes, forming diverse metal complexes:

Compound Metal Center Coordination Mode Structural Features Reference
Calcium hydrogen 3,4,5,6-tetrachlorophthalate Ca²⁺ Not explicitly reported (likely bidentate or bridging) Ionic lattice structure with Cl substituents enhancing stability
[La(III)-tetrachlorophthalate] La³⁺ μ₄-bridging 9-coordinate La center; forms 2D networks via carboxylate and hydroxy bridges
Nd/K-tetrachlorophthalate Nd³⁺/K⁺ Polydentate bridging 2D network with mixed-metal coordination; Cl substituents aid in π-stacking

Key Findings :

  • Coordination Flexibility : The tetrachlorophthalate ligand adapts to metal size and charge. For example, in La(III) complexes, it adopts a μ₄-bridging mode to accommodate the large ionic radius of La³⁺, whereas smaller Ca²⁺ may favor simpler bridging or chelating modes .
  • Stability : The electron-withdrawing Cl groups stabilize the ligand’s conjugated system, enhancing thermal and chemical stability in coordination polymers .

Ester Derivatives of 3,4,5,6-Tetrachlorophthalic Acid

Ester derivatives replace the carboxylate groups with alkoxy chains, altering solubility and toxicity profiles:

Compound Molecular Formula Key Properties Toxicity (Aquatic) Reference
This compound C₁₆H₂CaCl₈O₈ Ionic, low volatility, polar solubility Not reported
Diethyl 3,4,5,6-tetrachlorophthalate C₁₂H₁₀Cl₄O₄ Lipophilic, high bioaccumulation potential Predicted LC₅₀ = 0.45 mg/L (overestimates hazard)
Di-n-butyl 3,4,5,6-tetrachlorophthalate C₁₆H₁₈Cl₄O₄ Hydrophobic, used as plasticizer Higher persistence in environment

Key Findings :

  • Solubility : The calcium salt’s ionic nature confers water solubility, whereas ester derivatives (e.g., diethyl, dibutyl) are lipophilic, making them persistent environmental contaminants .
  • Toxicity : Ester derivatives exhibit higher acute aquatic toxicity compared to the calcium salt. For instance, diethyl tetrachlorophthalate’s LC₅₀ exceeds the EU threshold for toxicity classification, highlighting regulatory concerns .

Cocrystals and Hydrogen-Bonded Networks

Tetrachlorophthalate ions participate in supramolecular assemblies via non-covalent interactions:

Compound Structural Features Interaction Type Reference
This compound Likely ionic crystals with Ca²⁺-carboxylate bonds Ionic interactions
Cocrystal of 2-aminopyridinium tetrachlorophthalate 2D hydrogen-bonded network N–H···O and O–H···Cl bonds

Key Findings :

  • Crystal Engineering: The calcium salt’s structure is governed by ionic bonds, resulting in high melting points and rigidity. In contrast, cocrystals (e.g., 2-aminopyridinium derivatives) form layered architectures via hydrogen bonds, enabling tunable porosity .
  • Functional Applications : Cocrystals are explored for drug delivery and catalysis, whereas metal salts like the calcium derivative may serve as precursors for functional materials .

Biological Activity

Calcium hydrogen 3,4,5,6-tetrachlorophthalate (often referred to as calcium tetrachlorophthalate) is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phthalic acid with four chlorine substituents on the aromatic ring. Its chemical structure can be represented as follows:

C8H2CaCl4O4\text{C}_8\text{H}_2\text{CaCl}_4\text{O}_4

This compound is characterized by its high stability and low solubility in water, which influences its bioavailability and interaction with biological systems.

Toxicological Studies

Recent studies have indicated that this compound exhibits significant toxicological properties. Research has shown that exposure to high concentrations can lead to cytotoxic effects in various cell lines. For instance:

  • Cell Viability : In vitro assays demonstrated a reduction in cell viability in human liver and lung cell lines when exposed to the compound at concentrations above 50 µM .
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers in treated cells, suggesting that the compound may trigger programmed cell death pathways .

The mechanisms underlying the biological activity of this compound are not fully elucidated but appear to involve:

  • Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
  • Inflammatory Response : Studies indicate that it can activate inflammatory pathways, potentially exacerbating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have investigated the impact of this compound on human health and environmental systems:

  • Occupational Exposure : A study documented respiratory issues among workers exposed to high levels of chlorinated compounds including this compound. Symptoms included chronic cough and bronchial hyperreactivity .
  • Environmental Impact : Research on aquatic systems revealed that this compound adversely affects aquatic life by disrupting endocrine functions in fish species exposed to contaminated water sources .

Data Table: Summary of Biological Effects

Biological EffectObservationsReference
CytotoxicityReduced cell viability at >50 µM
ApoptosisIncreased apoptosis markers
Oxidative StressElevated ROS levels
Inflammatory ResponseActivation of inflammatory pathways
Respiratory IssuesChronic cough and bronchial hyperreactivity
Endocrine DisruptionAdverse effects on fish endocrine systems

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